molecular formula C59H90Na2O32S2 B1669321 Cucumarioside A6-2 CAS No. 178209-18-2

Cucumarioside A6-2

Número de catálogo: B1669321
Número CAS: 178209-18-2
Peso molecular: 1421.4 g/mol
Clave InChI: HIZHYZBTVOZQAI-ZGVDCSHQSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cucumarioside A6-2 is a triterpene glycoside.

Aplicaciones Científicas De Investigación

Anticancer Properties

Cucumarioside A6-2 exhibits significant anticancer potential, particularly against various cancer cell lines. Research indicates that it induces apoptosis (programmed cell death) in cancer cells through several mechanisms:

  • Cell Cycle Arrest : Studies have shown that this compound can cause cell cycle arrest in cancer cells, leading to decreased proliferation rates. This effect has been observed in triple-negative breast cancer cells (MDA-MB-231) where it increased reactive oxygen species (ROS) production and altered mitochondrial membrane potential, triggering intrinsic apoptotic pathways .
  • In Vivo Tumor Growth Inhibition : In animal models, this compound demonstrated the ability to inhibit tumor growth and metastasis. For example, treatment with this compound resulted in a tumor growth inhibition percentage comparable to established chemotherapeutic agents like doxorubicin .

Immunomodulatory Effects

This compound also shows promise as an immunomodulator. It enhances immune responses by stimulating various immune cell functions:

  • Macrophage Activation : Research indicates that this compound can enhance the adhesion and motility of peritoneal macrophages, which plays a crucial role in the immune response against tumors .
  • Natural Killer Cell Activity : The compound has been shown to restore the secretion of interferon-gamma from natural killer cells in the presence of immunosuppressive factors, potentially enhancing anti-tumor immunity .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds derived from sea cucumbers:

Compound NameSourceAnticancer ActivityImmunomodulatory EffectsMembranolytic Activity
This compoundCucumaria speciesSignificantYesYes
Frondoside AHolothuria speciesModerateYesModerate
Cucumarioside A0-1Cucumaria djakonoviSignificantYesYes

Case Studies

Several studies have documented the efficacy of this compound:

  • In Vitro Studies : In vitro experiments demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including leukemia and breast cancer cells .
  • Animal Models : In vivo studies showed that administration of this compound led to reduced tumor sizes in murine models with Ehrlich carcinoma, indicating its potential as a therapeutic agent in cancer treatment .
  • Mechanistic Insights : Detailed mechanistic studies revealed that this compound's ability to induce apoptosis was linked to its interaction with specific cellular pathways involving ROS and mitochondrial dynamics .

Q & A

Basic Research Questions

Q. How is Cucumarioside A6-2 structurally characterized, and what distinguishes it from related triterpene glycosides?

this compound is a sulfated triterpene glycoside with the molecular formula C30H56O9 and distinct functional groups (e.g., R2=CH2OSO3Na) . Structural differentiation from analogs like Cucumarioside A2-2 or A4-2 relies on advanced spectroscopic methods such as 13C NMR to resolve side-chain variations (e.g., sulfation patterns) . Comparative analysis using X-ray crystallography or mass spectrometry is recommended to confirm structural uniqueness .

Q. What biological activities have been preliminarily reported for this compound?

While direct studies on this compound are limited, related compounds (e.g., Cucumarioside A2-2) exhibit immunomodulatory properties , such as macrophage activation via toll-like receptor pathways, and cytotoxic effects against cancer cell lines (e.g., MDA-MB-231 breast cancer cells) . Researchers should validate these findings for A6-2 using standardized assays like MTT for cytotoxicity and flow cytometry for immune cell profiling.

Q. What are the primary natural sources of this compound, and how can extraction methods be optimized?

this compound is isolated from sea cucumbers of the genus Cucumaria (e.g., Cucumaria frondosa). Supercritical CO2 extraction is a validated method for preserving sulfated glycosides, with parameters such as pressure (25–30 MPa) and temperature (40–50°C) critical for yield optimization . Comparative studies with solvent-based extraction (e.g., methanol-water) are needed to assess purity trade-offs.

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in cancer immunotherapy?

  • In vitro models : Use co-cultures of cancer cells (e.g., T-47D or MDA-MB-231) and immune cells (e.g., macrophages) to assess cytokine secretion (IL-6, TNF-α) via ELISA .
  • In vivo models : Employ syngeneic tumor models in mice to evaluate tumor regression and immune cell infiltration post-A6-2 administration. Include controls for sulfation-dependent activity by testing desulfated analogs .
  • Omics integration : Perform RNA-seq to identify pathways (e.g., NF-κB) modulated by A6-2 .

Q. How should contradictions in cytotoxicity data between studies on Cucumarioside analogs be addressed?

Discrepancies in IC50 values (e.g., Cucumarioside A2-2 vs. A2-5) often stem from cell line specificity , exposure duration , or batch variability in compound purity . Mitigation strategies include:

  • Standardizing cell culture conditions (e.g., passage number, serum concentration).
  • Validating compound purity via HPLC (>95%) and reporting detailed protocols for dose preparation .
  • Replicating experiments across multiple labs to confirm reproducibility .

Q. What methodologies are recommended for comparative studies of this compound with structurally similar glycosides?

  • Quantitative Structure-Activity Relationship (QSAR) : Use molecular docking simulations to correlate side-chain modifications (e.g., sulfation at R2) with biological activity .
  • Synergy assays : Test combinatorial effects with chemotherapeutic agents (e.g., doxorubicin) using Chou-Talalay analysis to calculate combination indices .
  • Metabolic stability : Compare pharmacokinetic profiles via LC-MS/MS in plasma samples to assess bioavailability differences .

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Data transparency : Publish raw data (e.g., NMR spectra, dose-response curves) in supplementary materials .
  • Statistical rigor : Apply ANOVA with Tukey’s post hoc test for multi-group comparisons and report effect sizes with confidence intervals .
  • Material sharing : Adhere to ethical guidelines for data requests (e.g., Cambridge University Press protocols) when seeking secondary datasets .

Q. What gaps exist in the current literature on this compound, and how can they be addressed?

  • Understudied mechanisms : The role of A6-2 in autophagy or ferroptosis remains unexplored. Use CRISPR-Cas9 knockout models to investigate pathway dependencies .
  • Ecological relevance : No data exist on A6-2’s ecological function in sea cucumbers. Conduct field studies paired with transcriptomic analysis of biosynthetic genes .
  • Toxicology : Long-term toxicity profiles are lacking. Perform 90-day rodent studies with histopathological evaluations .

Q. Methodological Guidance

Q. What analytical techniques are critical for validating the purity of this compound?

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210 nm) and acetonitrile-water gradients .
  • Mass Spectrometry (MS) : Employ HR-ESI-MS to confirm molecular weight (m/z 584.36 for [M+Na]+) and detect impurities .
  • Elemental Analysis : Verify sulfur content to confirm sulfation .

Q. How can researchers design a robust literature review framework for this compound?

  • Search strategy : Use Boolean terms like "(this compound) AND (cytotoxicity OR immunomodulation)" in PubMed/Scopus .
  • Critical appraisal : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-impact studies .
  • Data synthesis : Create a matrix comparing structural features, assay types, and outcomes across studies .

Propiedades

Número CAS

178209-18-2

Fórmula molecular

C59H90Na2O32S2

Peso molecular

1421.4 g/mol

Nombre IUPAC

disodium;[(2R,3R,4S,5R,6S)-6-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-2-[(2R,3S,4S,5R,6S)-4-hydroxy-6-[(2S,3R,4R,5R)-4-hydroxy-2-[[(2S,5S,6S,12R,13R,16S,18R)-2,6,13,17,17-pentamethyl-6-(4-methylpent-4-enyl)-4,8-dioxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-sulfonatooxyoxan-3-yl]oxy-2-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-4-methoxyoxan-2-yl]methyl sulfate

InChI

InChI=1S/C59H92O32S2.2Na/c1-24(2)11-10-16-58(8)48-28(61)19-57(7)27-12-13-33-55(4,5)34(15-17-56(33,6)26(27)14-18-59(48,57)54(71)90-58)85-52-46(38(66)32(22-80-52)91-93(75,76)77)89-53-47(88-49-39(67)35(63)29(62)21-79-49)40(68)43(25(3)82-53)86-51-42(70)45(36(64)30(20-60)83-51)87-50-41(69)44(78-9)37(65)31(84-50)23-81-92(72,73)74;;/h12,25-26,29-53,60,62-70H,1,10-11,13-23H2,2-9H3,(H,72,73,74)(H,75,76,77);;/q;2*+1/p-2/t25-,26+,29-,30-,31-,32-,33+,34+,35+,36-,37-,38+,39-,40+,41-,42-,43-,44+,45+,46-,47-,48-,49+,50+,51+,52+,53+,56-,57+,58+,59?;;/m1../s1

Clave InChI

HIZHYZBTVOZQAI-ZGVDCSHQSA-L

SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(=O)CC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CCCC(=C)C)C)OS(=O)(=O)[O-])O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)COS(=O)(=O)[O-])O)OC)O)O.[Na+].[Na+]

SMILES isomérico

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CCC67[C@H](C(=O)C[C@]6(C5=CC[C@H]4C3(C)C)C)[C@](OC7=O)(C)CCCC(=C)C)C)OS(=O)(=O)[O-])O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O)OC)O)O.[Na+].[Na+]

SMILES canónico

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(=O)CC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CCCC(=C)C)C)OS(=O)(=O)[O-])O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)COS(=O)(=O)[O-])O)OC)O)O.[Na+].[Na+]

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Cucumarioside A6-2; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.